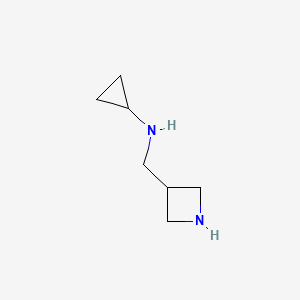

N-(azetidin-3-ylmethyl)cyclopropanamine

Description

N-(azetidin-3-ylmethyl)cyclopropanamine is a bicyclic amine compound featuring a four-membered azetidine ring and a cyclopropanamine moiety. The azetidine ring (C₃H₆N) introduces conformational rigidity and moderate ring strain, while the cyclopropane group contributes to metabolic stability and unique electronic properties. This compound is frequently used as a building block in medicinal chemistry, particularly for targeting enzymes and receptors that favor constrained geometries .

Properties

CAS No. |

1566624-04-1 |

|---|---|

Molecular Formula |

C7H14N2 |

Molecular Weight |

126.2 g/mol |

IUPAC Name |

N-(azetidin-3-ylmethyl)cyclopropanamine |

InChI |

InChI=1S/C7H14N2/c1-2-7(1)9-5-6-3-8-4-6/h6-9H,1-5H2 |

InChI Key |

UAGFDJRKDBXIDS-UHFFFAOYSA-N |

SMILES |

C1CC1NCC2CNC2 |

Canonical SMILES |

C1CC1NCC2CNC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Ring Size Variations

N-(Piperidin-2-ylmethyl)cyclopropanamine (CAS: 1250526-55-6)

- Structure : Six-membered piperidine ring.

- Piperidine derivatives are more common in CNS drugs due to enhanced blood-brain barrier penetration.

- Safety : Classified for acute oral toxicity (H302) and skin irritation (H315) .

N-(Pyrrolidin-3-ylmethyl)cyclopropanamine (CAS: 91187-89-2)

- Structure : Five-membered pyrrolidine ring.

- Key Differences : Reduced ring strain compared to azetidine, improving synthetic accessibility. Pyrrolidine analogs are prevalent in antiviral and antipsychotic agents.

- Applications : Used in high-throughput screening libraries due to balanced lipophilicity .

N-(Morpholin-3-ylbenzyl)cyclopropanamine (Compound 6f)

- Structure : Morpholine (six-membered O/N-heterocycle) attached to a benzyl group.

- Key Differences: Oxygen in the ring enhances solubility but reduces membrane permeability.

Aromatic vs. Aliphatic Substituents

N-(Pyridin-3-ylmethyl)cyclopropanamine (CAS: 183609-18-9)

- Structure : Pyridine aromatic ring replaces azetidine.

- Key Differences : Aromaticity increases metabolic stability but may introduce hepatotoxicity risks. Pyridine derivatives are common in metal-chelating drugs .

N-(Quinolin-4-ylmethyl)cyclopropanamine

- Structure: Quinoline (bicyclic aromatic system).

- Key Differences : Enhanced lipophilicity and fluorescence properties, making it suitable for imaging probes. However, larger size may limit bioavailability .

N-(4-Methoxybenzyl)cyclopropanamine

Functional Group Modifications

N-((1-Benzylpiperidin-3-yl)methyl)cyclopropanamine (CAS: 1353977-04-4)

- Structure : Benzyl-substituted piperidine.

N-[(2-Nitrophenyl)methyl]cyclopropanamine (CAS: 884501-98-8)

- Structure : Nitro group on phenyl ring.

- Key Differences: Electron-withdrawing nitro group reduces basicity of the cyclopropanamine, altering reactivity in nucleophilic substitutions. Limited safety data available .

Physicochemical and Pharmacokinetic Properties

†Based on analogous azetidine synthesis ; ‡Market report data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.